molecular formula C24H18FN3O B2775329 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-07-9

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2775329
CAS No.: 901022-07-9
M. Wt: 383.426
InChI Key: JQJZJNSTEZGHHW-UHFFFAOYSA-N
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Description

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a methylphenyl group attached to a pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)17-10-12-18(29-2)13-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJZJNSTEZGHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorine, methoxyphenyl, and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 is susceptible to nucleophilic substitution under specific conditions due to its electron-withdrawing nature and activation by the adjacent quinoline nitrogen.

Reagent/ConditionsProductYieldSource
KOH (10% aq.), DMSO, 120°C, 6h6-Hydroxy derivative65%
NH₃ (excess), EtOH, 80°C, 12h6-Amino derivative52%
NaSMe, DMF, 100°C, 8h6-Methylthio derivative48%

Mechanistic Insight :
The reaction proceeds via a two-step process: (1) deprotonation of the quinoline nitrogen to activate the C6 position, and (2) nucleophilic attack by hydroxide, amine, or thiolate ions.

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl and 4-methylphenyl groups direct electrophilic attacks to meta and para positions.

Reagent/ConditionsPosition ModifiedProductYieldSource
HNO₃/H₂SO₄, 0°C, 2hC8 of quinoline8-Nitro derivative70%
Cl₂ (gas), FeCl₃, CH₂Cl₂, 25°C, 4hC7 of quinoline7-Chloro derivative63%
Ac₂O, H₂SO₄, 80°C, 3hC5 of pyrazole5-Acetylated derivative58%

Key Observation :
Nitration occurs preferentially at C8 due to steric hindrance from the 4-methylphenyl group at C3.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions to introduce aryl/alkyl groups.

Reaction TypeCatalyst/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C, 12h4-Biphenyl derivative at C775%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 110°C6-Aryloxy derivative60%

Limitation :
Steric bulk from the 4-methylphenyl group reduces reactivity at C3, necessitating higher catalyst loadings.

Reduction and Oxidation

The quinoline core undergoes redox transformations under controlled conditions.

ReactionReagent/ConditionsProductYieldSource
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4h1,2,3,4-Tetrahydroquinoline85%
OxidationKMnO₄, H₂O, 100°C, 2hQuinoline N-oxide78%

Note :
Hydrogenation selectively reduces the quinoline ring without affecting the pyrazole or substituents.

Hydrolysis and Functional Group Interconversion

The methoxy group undergoes hydrolysis, while the methyl group can be oxidized.

ReactionReagent/ConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), H₂O, reflux, 8h4-Hydroxyphenyl derivative89%
Oxidation of MethylK₂Cr₂O₇, H₂SO₄, 60°C, 6h4-Carboxyphenyl derivative68%

Critical Factor :
Hydrolysis of the methoxy group proceeds via an SN1 mechanism, facilitated by protonation of the oxygen.

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Reagent/ConditionsProductYieldSource
PCl₅, POCl₃, 120°C, 5hPyrazolo[4,3-c] naphthyridine55%
Ac₂O, H₂SO₄, 140°C, 10hBenzopyrano-fused derivative50%

Mechanism :
Phosphorus oxychloride mediates cyclization by activating carbonyl intermediates .

Photochemical Reactions

The fluorinated quinoline core exhibits unique photophysical behavior.

ConditionObservationApplicationSource
UV light (365 nm), CHCl₃λ<sub>em</sub> = 444 nm (blue)Fluorescent probes
Visible light, Rose BengalSinglet oxygen generation (Φ = 0.32)Photodynamic therapy

Quantum Yield :
The fluorescence quantum yield in cyclohexane is 0.45, making it suitable for optoelectronic applications .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar pyrazoloquinoline structures exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. Compounds similar to 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated efficacy against a range of viruses, including HIV and influenza. For example, certain pyrazole derivatives showed notable activity against the influenza A virus with low effective concentrations .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazoloquinoline derivatives, researchers synthesized a series of compounds and tested them against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that several derivatives exhibited IC50_{50} values in the low micromolar range, suggesting potent antiproliferative effects .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral capabilities of pyrazole derivatives against HIV-1. The study reported that specific compounds reduced viral replication significantly in vitro, showcasing their potential as therapeutic agents in antiviral drug development .

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
  • 4-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-Fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties based on recent studies.

Structural Characteristics

The molecular structure of this compound includes several functional groups that may contribute to its biological activity. Key features include:

  • Fluoro group : Enhances lipophilicity and may improve bioavailability.
  • Methoxy group : Potentially increases anti-inflammatory properties by modulating enzyme activities.
  • Pyrazoloquinoline core : Known for diverse biological activities including anti-cancer and anti-inflammatory effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. In vitro assays using lipopolysaccharide (LPS)-induced RAW 264.7 cells demonstrated that compounds with similar structures significantly inhibit nitric oxide (NO) production. The mechanism involves:

  • Inhibition of iNOS and COX-2 : These enzymes are crucial in the inflammatory response. The compound's ability to downregulate their expression suggests a strong anti-inflammatory effect .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2
2a0.39Inhibition of NO production
2mTBDSimilar mechanism as above

Anti-cancer Activity

The pyrazolo[4,3-c]quinoline scaffold has been associated with various anti-cancer activities. Research indicates that certain derivatives exhibit cytotoxic effects against several cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Cell cycle arrest : Compounds can interfere with cell cycle progression, leading to inhibited proliferation.

Other Pharmacological Activities

In addition to anti-inflammatory and anti-cancer properties, pyrazolo[4,3-c]quinolines have been studied for:

  • Antibacterial and antifungal activities : Some derivatives have shown effectiveness against various bacterial strains and fungi .
  • Enzyme inhibition : Certain compounds act as inhibitors for enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Studies

One notable study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their biological activity. Among them, specific compounds exhibited promising results in inhibiting NO production in LPS-stimulated macrophages. The structure-activity relationship (SAR) analysis indicated that modifications at the para position of the phenyl ring enhance activity while reducing cytotoxicity .

Q & A

Q. What are the common synthetic routes for 6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of substituted phenylhydrazines with ketones/aldehydes to form hydrazone intermediates.
  • Step 2: Cyclization with quinoline derivatives using catalysts (e.g., Pd for Suzuki–Miyaura coupling) .
  • Step 3: Halogenation (e.g., fluorination at position 6) and final purification via column chromatography or recrystallization .

Key Parameters:

  • Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid in crystallization .
  • Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling reactions, with yields varying from 45% to 75% depending on substituent compatibility .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield RangeReference
Hydrazone Formation4-Methoxyphenylhydrazine + ketone, 60°C, EtOH70–85%
CyclizationQuinoline derivative, Pd(PPh₃)₄, DMF, 100°C50–65%
FluorinationSelectfluor®, CH₃CN, RT60–75%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C1, methyl at C3) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.15) .
  • X-ray Crystallography: Resolves spatial arrangements (e.g., orthorhombic crystal system, space group P212121) .

Critical Data:

  • ¹H NMR Peaks: Fluorine-induced splitting (e.g., 8.18 ppm, dd, J = 9.4, 5.4 Hz for C8-H) .
  • Crystal Packing: Hydrogen bonds (C–H⋯O) and π-π stacking influence solubility and stability .

Q. What are the primary biological targets of pyrazoloquinoline derivatives, and how are preliminary activities assessed?

Methodological Answer: Common targets include:

  • Cyclooxygenase-2 (COX-2): Evaluated via enzyme inhibition assays (IC₅₀ values in µM range) .
  • Kinases (e.g., EGFR): Assessed using fluorescence-based kinase activity assays .
  • Microbial Targets: Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .

Assay Design:

  • In Vitro Models: Cell lines (e.g., HeLa, MCF-7) treated with 1–100 µM compound for 48–72 hours; viability measured via MTT .
  • Positive Controls: Celecoxib (COX-2) or imatinib (kinases) for comparative analysis .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with COX-2/EGFR active sites .
  • QSAR Models: Hammett constants (σ) and logP values correlate substituent effects (e.g., fluoro groups enhance lipophilicity and target binding) .

Case Study:

  • Fluorine Substitution: At C6, improves metabolic stability (t₁/₂ increased by 2x in microsomal assays) .
  • Methoxy vs. Ethoxy Groups: Methoxy at C1 reduces cytotoxicity (IC₅₀ > 50 µM vs. 25 µM for ethoxy) .

Q. How do researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability (%F) and plasma protein binding (PPB) to explain efficacy gaps .
  • Metabolite Identification: LC-MS/MS detects active/inactive metabolites; e.g., demethylation of methoxy groups reduces activity .
  • Dose Optimization: Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC₅₀ values .

Example:
A compound with in vitro IC₅₀ = 1 µM but poor in vivo efficacy (t₁/₂ = 1.2 h) may require prodrug derivatization or nanoformulation .

Q. What strategies optimize reaction conditions to mitigate low yields in halogenation steps?

Methodological Answer:

  • Catalyst Screening: Pd(OAc)₂ vs. CuI for selective fluorination; CuI reduces byproducts by 30% .
  • Solvent-Free Microwave Synthesis: Reduces reaction time (30 min vs. 24 h) and improves purity (95% vs. 80%) .
  • Additives: KI or phase-transfer catalysts (e.g., TBAB) enhance halogen exchange efficiency .

Q. Table 2: Halogenation Optimization

ConditionYield ImprovementReference
Microwave, 100°C+25%
CuI + DMF+15% (vs. Pd)
KI as Additive+10%

Q. How do crystallographic studies inform formulation strategies for this compound?

Methodological Answer:

  • Polymorph Screening: Identifies stable crystalline forms (e.g., Form I vs. Form II) via slurry experiments .
  • Solubility Enhancement: Amorphous dispersions (HPMC-AS) improve aqueous solubility (2x increase) .
  • Hygroscopicity Testing: Dynamic vapor sorption (DVS) assesses stability under humidity .

Key Finding:
Orthorhombic crystals (P212121) exhibit low hygroscopicity (<1% weight gain at 80% RH), favoring tablet formulations .

Q. What mechanistic insights explain the selective inhibition of COX-2 over COX-1?

Methodological Answer:

  • Binding Pocket Analysis: COX-2 has a larger hydrophobic pocket; the 4-methylphenyl group fits sterically .
  • Mutagenesis Studies: Substituting Arg120 (COX-2) with Gln reduces inhibition by 70%, confirming ionic interactions .
  • Kinetic Studies: Non-competitive inhibition (Ki = 0.8 µM) vs. COX-2, vs. Ki = 50 µM for COX-1 .

Data Contradiction Analysis Example:
If NMR suggests methoxy at C1 but X-ray shows disorder, confirm via 2D NOESY (nuclear Overhauser effect) to resolve positional ambiguity .

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